molecular formula C32H34N2O8 B1142500 5/'-O-(Dimethoxytrityl)-2/'-O-methyl-5-methyluridine CAS No. 115173-73-4

5/'-O-(Dimethoxytrityl)-2/'-O-methyl-5-methyluridine

Cat. No.: B1142500
CAS No.: 115173-73-4
M. Wt: 574.62
InChI Key:
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Description

5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5/‘-hydroxyl position, a methyl group at the 2/’-hydroxyl position, and a methyl group at the 5-position of the uridine base. The DMT group is commonly used in oligonucleotide synthesis to protect the 5/'-hydroxyl group, allowing for selective reactions at other positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent reaction conditions to ensure high yield and purity. The reactions are typically carried out in non-aqueous solvents such as dichloromethane or acetonitrile to prevent hydrolysis of the protecting groups .

Mechanism of Action

The primary mechanism of action of 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine involves its incorporation into oligonucleotides during synthesis. The dimethoxytrityl group protects the 5/'-hydroxyl group, allowing for selective reactions at other positions. Upon completion of the synthesis, the dimethoxytrityl group is removed under acidic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine is unique due to the presence of both the 2/'-methyl and 5-methyl groups, which can influence its reactivity and stability during oligonucleotide synthesis. This makes it a valuable compound for the synthesis of modified oligonucleotides with specific properties .

Properties

CAS No.

115173-73-4

Molecular Formula

C32H34N2O8

Molecular Weight

574.62

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)26(35)25(42-30)19-41-32(21-12-7-5-8-13-21,22-14-9-6-10-15-22)23-16-11-17-24(38-2)27(23)39-3/h5-18,25-26,28,30,35H,19H2,1-4H3,(H,33,36,37)/t25-,26-,28-,30-/m1/s1

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O)OC

Synonyms

5'-O-(DIMETHOXYTRITYL)-2'-O-METHYL-5-METHYLURIDINE

Origin of Product

United States

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